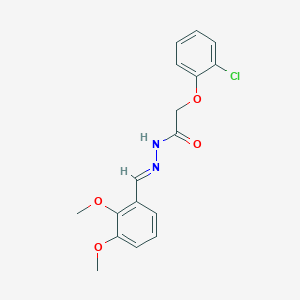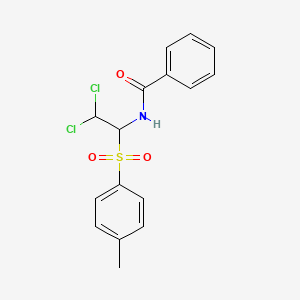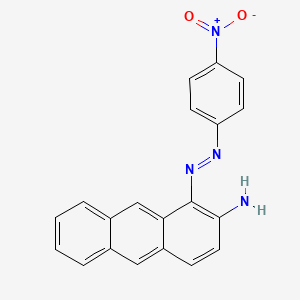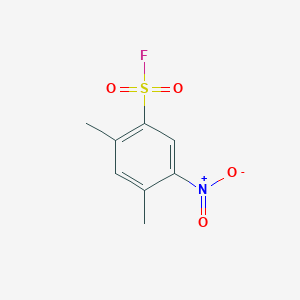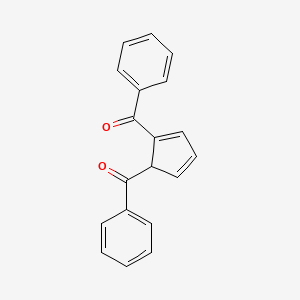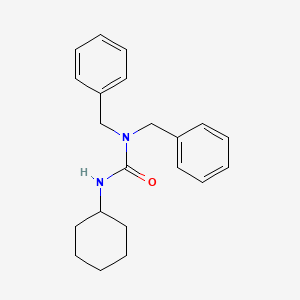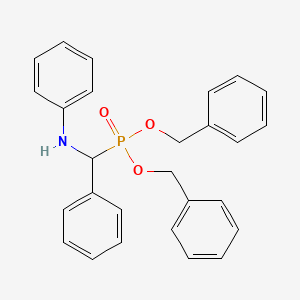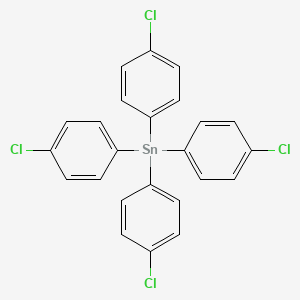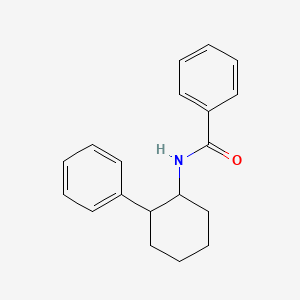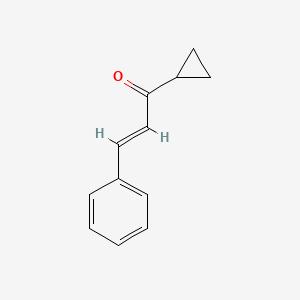![molecular formula C16H10O3 B11958951 2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione CAS No. 6709-29-1](/img/structure/B11958951.png)
2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE is a spiro compound that features a unique structure where a fluorene moiety is connected to a furan ring through a spiro linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE typically involves the following steps:
Formation of the Fluorene Moiety: This can be achieved through the reaction of 9-fluorenone with phenol under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed via a palladium-catalyzed C-H arylation of the furan moiety.
Final Cyclization: The final step involves ring-closing metathesis to form the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the fluorene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted fluorene derivatives.
Scientific Research Applications
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and organic solar cells due to its high thermal stability and fluorescence.
Biological Probes: Its fluorescence properties make it useful in biological imaging and as a probe in various biochemical assays.
Material Science: Employed in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE exerts its effects is primarily through its π-conjugated system, which allows for efficient charge transport and fluorescence. The molecular targets include various electronic components in organic devices, and the pathways involved are related to electron and hole transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[fluorene-9,4’-indeno[1,2-b]furan]
- Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]
Uniqueness
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE is unique due to its specific spiro linkage and the combination of fluorene and furan moieties, which confer high thermal stability and intense fluorescence. This makes it particularly suitable for applications in organic electronics and material science .
Properties
CAS No. |
6709-29-1 |
|---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
spiro[fluorene-9,3'-oxolane]-2',5'-dione |
InChI |
InChI=1S/C16H10O3/c17-14-9-16(15(18)19-14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2 |
InChI Key |
JEPWGDZHUVIRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=O)C12C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



